
N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, commonly known as ATPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ATPP belongs to the class of pyrazolone derivatives and has been synthesized using different methods.
Mécanisme D'action
The exact mechanism of action of ATPP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. ATPP has been shown to selectively inhibit COX-2, which is involved in the production of prostaglandins that are involved in inflammation and pain. ATPP has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
ATPP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. ATPP has also been shown to exhibit anticancer activity against different cancer cell lines. In addition, ATPP has been shown to exhibit antioxidant activity and to protect against oxidative stress-induced cell damage. ATPP has also been shown to exhibit neuroprotective activity and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
ATPP has several advantages for lab experiments, including its high solubility in organic solvents, its stability under different reaction conditions, and its easy synthesis. However, ATPP has some limitations, including its low water solubility, which limits its bioavailability and its potential for clinical use.
Orientations Futures
ATPP has several potential future directions for research, including the investigation of its potential applications in the treatment of different diseases, such as cancer, neurodegenerative diseases, and inflammatory diseases. ATPP can also be used as a ligand in the synthesis of metal complexes, which can have potential applications in materials science and catalysis. Further research can also be conducted to improve the synthesis method of ATPP and to optimize its pharmacokinetic properties.
Conclusion
In conclusion, ATPP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ATPP has been synthesized using different methods and has been extensively studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. ATPP exhibits anti-inflammatory, analgesic, and antipyretic activities, as well as anticancer activity and neuroprotective activity. ATPP has several advantages for lab experiments, including its easy synthesis and stability under different reaction conditions. Further research can be conducted to investigate its potential applications in different fields and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
ATPP can be synthesized through different methods, including the reaction of 3-acetylacetophenone with 3,4,5-trimethylpyrazole in the presence of an acid catalyst. Another method involves the reaction of 3-acetylacetophenone with 3,4,5-trimethylpyrazole in the presence of a base catalyst. The yield of ATPP can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
ATPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, ATPP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. ATPP has also been investigated for its potential anticancer activity. In materials science, ATPP has been used as a ligand in the synthesis of metal complexes. In analytical chemistry, ATPP has been used as a reagent for the determination of trace amounts of metals.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-12(2)19-20(13(11)3)9-8-17(22)18-16-7-5-6-15(10-16)14(4)21/h5-7,10H,8-9H2,1-4H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOOUMUAVQQDTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-1-[(4-methyl-1-piperidinyl)sulfonyl]-1H-benzimidazole](/img/structure/B500226.png)


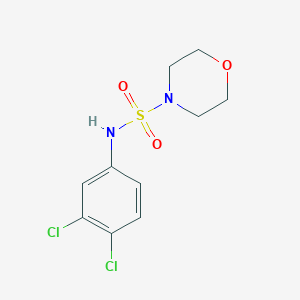


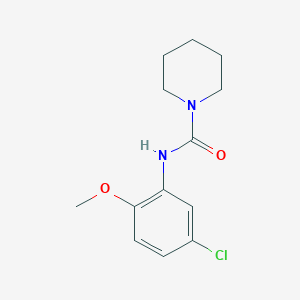
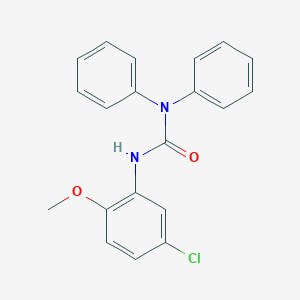
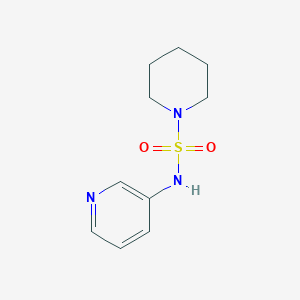
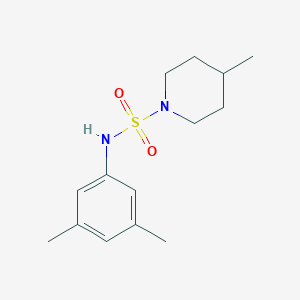


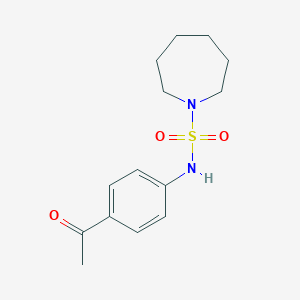
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500248.png)